molecular formula C17H18ClF3N4O2 B2713395 (4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride CAS No. 1189460-01-2

(4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride

Cat. No.: B2713395
CAS No.: 1189460-01-2
M. Wt: 402.8
InChI Key: AVUZBGDDEKWVON-UHFFFAOYSA-N
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Description

(4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride is a useful research compound. Its molecular formula is C17H18ClF3N4O2 and its molecular weight is 402.8. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has been conducted on the synthesis of pyridine derivatives, which include compounds structurally related to "(4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride". These compounds exhibit variable and modest antimicrobial activity against bacteria and fungi. The synthesis process involves condensation reactions and has been characterized by spectral studies (Patel, Agravat, & Shaikh, 2011).

Crystal Structure Analysis

Studies on crystal structure, such as the adducts involving chlorophenyl and piperidinyl methanone components, provide insights into the molecular configuration and intermolecular interactions of related compounds. These structural insights are crucial for understanding the chemical behavior and potential applications of these compounds (Revathi et al., 2015).

Inhibition of Tubulin Polymerization

A series of compounds derived from phenoxazine and phenothiazine, including phenylpiperazin-1-yl)methanones, have shown to be highly potent inhibitors of tubulin polymerization. These compounds exhibit excellent antiproliferative properties and have the potential for development as novel cancer therapeutics by inducing cell cycle arrest (Prinz et al., 2017).

Synthesis and Biological Evaluation of Triazole Analogues

Triazole analogues of piperazine have been synthesized and evaluated for their antibacterial activity. Some compounds showed significant inhibition of bacterial growth, suggesting their potential as antibacterial agents (Nagaraj et al., 2018).

Anticancer and Antituberculosis Studies

Research on cyclopropyl piperazin-1-yl methanone derivatives has demonstrated significant anticancer and antituberculosis activities, highlighting the therapeutic potential of these compounds in treating these diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).

Properties

IUPAC Name

[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O2.ClH/c1-26-15-7-6-14(21-22-15)23-8-10-24(11-9-23)16(25)12-4-2-3-5-13(12)17(18,19)20;/h2-7H,8-11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUZBGDDEKWVON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.